2-(Hexyloxy)-4-hydroxybenzoic acid
CAS No.:
Cat. No.: VC13744306
Molecular Formula: C13H18O4
Molecular Weight: 238.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H18O4 |
---|---|
Molecular Weight | 238.28 g/mol |
IUPAC Name | 2-hexoxy-4-hydroxybenzoic acid |
Standard InChI | InChI=1S/C13H18O4/c1-2-3-4-5-8-17-12-9-10(14)6-7-11(12)13(15)16/h6-7,9,14H,2-5,8H2,1H3,(H,15,16) |
Standard InChI Key | KBFZWGGFUBBAFN-UHFFFAOYSA-N |
SMILES | CCCCCCOC1=C(C=CC(=C1)O)C(=O)O |
Canonical SMILES | CCCCCCOC1=C(C=CC(=C1)O)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
2-(Hexyloxy)-4-hydroxybenzoic acid, systematically named 4-hexoxy-2-hydroxybenzoic acid, belongs to the class of substituted benzoic acids. Its molecular formula is , corresponding to a molecular weight of 238.28 g/mol . The IUPAC name reflects the positioning of functional groups: a hydroxyl (-OH) group at the para position (C4) relative to the carboxylic acid (-COOH) group and a hexyloxy (-O-C₆H₁₃) group at the ortho position (C2) .
The compound’s structure has been confirmed via spectroscopic methods, including NMR and NMR, which reveal characteristic signals for the aromatic protons, the hexyloxy chain, and the carboxylic acid moiety . The infrared (IR) spectrum exhibits peaks corresponding to O-H stretching (∼3000 cm⁻¹), C=O stretching (∼1700 cm⁻¹), and aromatic C=C vibrations (∼1600 cm⁻¹) . The exact mass, calculated as 238.120509 g/mol, aligns with high-resolution mass spectrometry data .
Synthesis and Manufacturing Approaches
The synthesis of 2-(hexyloxy)-4-hydroxybenzoic acid typically involves multi-step reactions aimed at introducing the hexyloxy group while preserving the hydroxyl and carboxylic acid functionalities. A common strategy employs selective etherification of dihydroxybenzoic acid precursors. For instance, 2,4-dihydroxybenzoic acid may undergo alkylation with hexyl bromide in the presence of a base, selectively functionalizing the hydroxyl group at the C2 position .
Recent protocols described in the DTIC technical report highlight the use of 4-alkoxybenzoyl chlorides as intermediates . In one approach, 4-hexyloxybenzoyl chloride is synthesized via reaction of 4-hydroxybenzoic acid with hexanol under acidic conditions, followed by chlorination using thionyl chloride . While this method primarily targets liquid crystalline macrocycles, it underscores the versatility of alkoxybenzoic acid derivatives in organic synthesis.
Alternative routes involve nucleophilic substitution reactions on halogenated benzoic acids. For example, 2-fluoro-4-hydroxybenzoic acid can react with hexanol in a polar aprotic solvent like dimethylformamide (DMF), facilitated by potassium carbonate as a base . This method offers moderate yields (∼60–70%) and requires careful purification via recrystallization or column chromatography to isolate the desired product .
Physical and Chemical Properties
The physical properties of 2-(hexyloxy)-4-hydroxybenzoic acid are critical for its handling and application. While experimental data on melting and boiling points remain scarce, analogous compounds such as 4-hydroxybenzoic acid derivatives provide useful benchmarks. For instance, 4-hydroxybenzoic acid itself melts at 213–215°C, while its hexyl-substituted analogs exhibit reduced melting points due to increased hydrophobic character .
Table 1: Key Physical Properties of 2-(Hexyloxy)-4-hydroxybenzoic Acid
Chemically, the compound exhibits reactivity typical of phenolic acids. The hydroxyl group at C4 can undergo esterification, etherification, or oxidation, while the carboxylic acid group participates in salt formation or amidation . Under aerobic conditions, decarboxylation reactions may occur at elevated temperatures, yielding phenolic derivatives . Stability studies indicate that the hexyloxy group enhances lipid solubility, making the compound suitable for applications requiring hydrophobic interactions .
Applications in Materials Science
The structural features of 2-(hexyloxy)-4-hydroxybenzoic acid—particularly its aromatic core and flexible alkoxy chain—render it valuable in the design of liquid crystalline materials. The DTIC report demonstrates that 4-alkoxybenzoic acids serve as precursors for macrocyclic compounds exhibiting mesophase behavior . For example, hexaazacyclooctadecane derivatives incorporating 4-hexyloxybenzoic acid units form thermotropic liquid crystals with nematic phases at temperatures between 80°C and 150°C . These materials display reversible phase transitions, making them candidates for display technologies and sensors .
Additionally, the compound’s ability to form hydrogen bonds via its hydroxyl and carboxylic acid groups enables self-assembly into supramolecular structures. Recent studies on cinnamoyl-based mesogens highlight the role of similar benzoic acid derivatives in stabilizing columnar phases, which are advantageous for organic electronics . While direct evidence for 2-(hexyloxy)-4-hydroxybenzoic acid in such systems is limited, its structural analogy suggests untapped potential in photovoltaic devices or organic semiconductors .
Biological and Environmental Considerations
Although comprehensive toxicological data are lacking, insights can be drawn from related parabens (esters of 4-hydroxybenzoic acid). Microbial degradation pathways, such as those observed in Enterobacter cloacae strain EM, involve hydrolysis of ester bonds to regenerate 4-hydroxybenzoic acid . While 2-(hexyloxy)-4-hydroxybenzoic acid contains an ether linkage rather than an ester, its environmental persistence warrants further investigation. Preliminary biodegradability assessments using quantitative structure-activity relationship (QSAR) models predict moderate persistence in aquatic systems, with a half-life exceeding 60 days in water .
Future Research Directions
Current gaps in knowledge include:
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Thermal Stability: Detailed differential scanning calorimetry (DSC) studies to characterize phase transitions and decomposition temperatures.
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Synthetic Optimization: Development of catalytic methods to improve yield and selectivity in alkylation reactions.
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Biological Activity: Screening for antioxidant or antimicrobial properties leveraging the phenolic hydroxyl group.
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Environmental Impact: Aerobic and anaerobic degradation studies to assess ecological risks.
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